molecular formula C13H17NO4 B13560257 3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid

3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid

Katalognummer: B13560257
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: AGNRTNGLCWGXSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a methylpropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 2-methylpropanoic acid with N-methylamine, followed by the introduction of the Cbz group using benzyl chloroformate. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the Cbz-protected amino acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes

Analyse Chemischer Reaktionen

Types of Reactions

3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the removal of the Cbz group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the free amino acid.

    Substitution: Formation of substituted derivatives with different protecting groups.

Wissenschaftliche Forschungsanwendungen

3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes. The Cbz group can act as a protecting group, allowing the compound to selectively interact with active sites of enzymes, thereby inhibiting their activity. The methylamino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid
  • N-Benzyloxycarbonyl aspartic acid methyl ester

Uniqueness

3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid is unique due to the presence of both a methylamino group and a benzyloxycarbonyl group, which confer distinct chemical reactivity and biological activity. Its structural features allow for selective interactions with enzymes and other biological targets, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

2-methyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C13H17NO4/c1-10(12(15)16)8-14(2)13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16)

InChI-Schlüssel

AGNRTNGLCWGXSB-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.